molecular formula C7H6BrN3 B13092027 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine

7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13092027
M. Wt: 212.05 g/mol
InChI Key: RKNJTZWJIPGTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the bromination of a pyrrole derivative, followed by cyclization with a pyrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding pyrrolo[2,3-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
  • Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Comparison: Compared to similar compounds, 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-4-2-9-7-6(11-4)5(8)3-10-7/h2-3H,1H3,(H,9,10)

InChI Key

RKNJTZWJIPGTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.